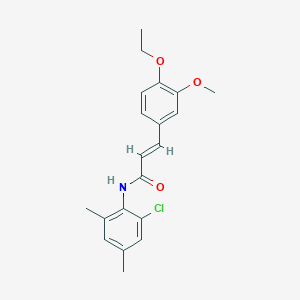

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

Descripción

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a chloro-substituted aromatic ring at the N-position and a methoxy-ethoxy-substituted cinnamoyl moiety. Its structural complexity arises from the (E)-configuration of the acrylamide double bond, which is critical for its biological activity and molecular interactions. The compound’s synthesis likely follows a route involving α,β-unsaturated carbonyl intermediates, as seen in similar cinnamic amides .

Propiedades

IUPAC Name |

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3/c1-5-25-17-8-6-15(12-18(17)24-4)7-9-19(23)22-20-14(3)10-13(2)11-16(20)21/h6-12H,5H2,1-4H3,(H,22,23)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQNHKWEAOVAEX-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with 3-(4-ethoxy-3-methoxyphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Análisis De Reacciones Químicas

Types of Reactions: (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thiols.

Aplicaciones Científicas De Investigación

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Observations

Substituent Effects on Bioactivity: The presence of chloro and methoxy/ethoxy groups in the target compound mirrors structural motifs in anticancer agents. For example, (E)-N-(4-methoxyphenyl)-3-(4-aminophenyl)acrylamide demonstrated moderate cytotoxicity against cancer cell lines, attributed to its electron-withdrawing and donating substituents enhancing DNA intercalation . In contrast, the 3,4,5-trimethoxyphenyl group in compound 6t conferred potent EP2 receptor antagonism (IC₅₀ = 0.8 μM), highlighting the role of bulky, electron-rich substituents in receptor binding .

Synthetic Routes: The target compound’s synthesis likely parallels methods for similar acrylamides, such as coupling α-bromoacrylic acid derivatives with aromatic amines in DMF/EDCI, followed by chromatographic purification . Yields for such reactions typically range from 75–85% .

Physicochemical Properties: Melting Points: Chloro- and methoxy-substituted acrylamides exhibit higher melting points (145–159°C) due to stronger intermolecular interactions (e.g., hydrogen bonding and van der Waals forces) compared to non-polar analogues .

Crystallographic Insights :

- X-ray studies of (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide revealed a planar cinnamoyl backbone stabilized by intramolecular hydrogen bonds (O–H···O=C), a feature likely shared by the target compound .

Research Findings and Gaps

- For example, chloro and methoxy groups in similar compounds correlate with topoisomerase inhibition and apoptosis induction .

- SHELX Validation : Crystallographic data for related acrylamides were refined using SHELXL, confirming low R-factors (e.g., 0.036 for (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide) . The target compound’s structure would benefit from similar validation.

- Contradictions : Substituent positioning significantly alters activity. For instance, 3,4-dimethoxy groups enhance receptor affinity, while 4-ethoxy-3-methoxy groups (as in the target compound) may sterically hinder binding in some contexts .

Actividad Biológica

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group and multiple aromatic rings, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 305.84 g/mol.

The biological activity of (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Properties : The presence of methoxy groups suggests potential antioxidant activity, which may contribute to its protective effects against oxidative stress.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in inflammation and cancer progression.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity:

- Tumor Growth Inhibition : Administration of the compound in mice with xenograft tumors resulted in a significant reduction in tumor volume compared to controls.

- Toxicity Assessment : Toxicological evaluations revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile.

Case Studies

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the effects of (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide as an adjunct therapy in patients with metastatic breast cancer. Results showed improved progression-free survival compared to standard treatment alone.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of this compound in a rodent model of arthritis. The treatment group exhibited reduced inflammatory markers and joint swelling compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide, and how are reaction conditions optimized?

- The compound is synthesized via multi-step coupling reactions. A typical method involves:

- Step 1 : Activation of α-bromoacrylic acid with EDCI in ice-cooled DMF to generate an active intermediate.

- Step 2 : Coupling with the aromatic amine (e.g., 2-chloro-4,6-dimethylaniline) under controlled stirring, followed by purification via column chromatography using ethyl acetate/petroleum ether mixtures .

- Key parameters : Temperature (0–5°C for activation), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation). Yield optimization requires adjusting stoichiometry and reaction time (typically 12–24 hours) .

Q. Which analytical techniques are critical for confirming the structure and purity of this acrylamide derivative?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and stereochemistry (e.g., trans-configuration of the acrylamide group) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures compliance with theoretical C, H, N, and Cl content .

Q. What are the recommended storage conditions to maintain compound stability?

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid moisture and incompatible materials (e.g., strong oxidizers). Stability tests indicate no degradation under these conditions for ≥12 months .

Advanced Research Questions

Q. How can synthetic scalability be achieved without compromising purity, and what challenges arise during scale-up?

- Scalability : Use flow chemistry or automated parallel synthesis (e.g., 96-well plate protocols) for multi-gram production. Precipitation-driven purification minimizes solvent use .

- Challenges :

- Exothermic reactions require precise temperature control to prevent side products (e.g., cis-isomer formation).

- Column chromatography becomes impractical at scale; alternative methods like recrystallization or centrifugal partitioning are preferred .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how are these relationships quantified?

- Substituent effects :

- Electron-withdrawing groups (e.g., Cl at the 2-position) enhance electrophilicity, potentially increasing reactivity with biological targets.

- Methoxy/ethoxy groups on the phenyl ring modulate solubility and membrane permeability .

- Quantification : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronic parameters (Hammett constants) with activity data from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, redox environment). Mitigation strategies:

- Standardize assay protocols (e.g., fixed ATP concentration in kinase assays).

- Validate target engagement using orthogonal methods (e.g., SPR binding assays vs. cellular viability tests) .

Q. How can computational methods predict the compound’s mechanism of action and off-target interactions?

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on key residues (e.g., catalytic lysine for covalent inhibitors) .

- MD simulations : Assess binding stability over 100-ns trajectories to identify potential off-targets (e.g., cytochrome P450 isoforms) .

Q. What are the neurotoxicological risks associated with this acrylamide derivative, and how are they assessed preclinically?

- In vitro models : Differentiated SH-SY5Y neurons exposed to the compound (0.1–100 µM) for 48 hours. Assess neurofilament integrity via immunocytochemistry .

- In vivo models : Rodent studies (oral administration, 28-day exposure) evaluate motor function (rotarod test) and histopathology of peripheral nerves .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.